molecular formula C15H24N2O2 B5876194 2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5876194
M. Wt: 264.36 g/mol
InChI Key: UKYZGPDBBYRKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances

Preparation Methods

The synthesis of 2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylene oxide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol can be compared with other piperazine derivatives such as:

    Cetirizine: An antihistamine used to treat allergic reactions.

    Trazodone: An antidepressant that also has anxiolytic properties.

    Naftopidil: Used to treat benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

These compounds share the piperazine core structure but differ in their substituents and specific pharmacological activities, highlighting the versatility and importance of piperazine derivatives in medicinal chemistry.

Properties

IUPAC Name

2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-19-15-5-3-14(4-6-15)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZGPDBBYRKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.